methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate
Overview
Description
Methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate is an organic compound belonging to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a chloromethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Chloromethylation: The introduction of the chloromethyl group is usually carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This step requires careful control of reaction conditions to avoid over-chlorination.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group in methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Reduction reactions can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substituted Benzodiazoles: Depending on the nucleophile used, various substituted benzodiazoles can be synthesized.
Carboxylic Acids and Alcohols: Through oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its benzodiazole core is a common motif in many bioactive molecules, including those with antimicrobial, antiviral, and anticancer properties.
Industry
In the materials science industry, derivatives of this compound can be used in the development of new polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The biological activity of methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymes or the modification of nucleic acids. The benzodiazole ring can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(bromomethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate
- Methyl 2-(iodomethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate
- Methyl 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate
Uniqueness
Methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs
Properties
IUPAC Name |
methyl 2-(chloromethyl)-1-methylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-9-4-3-7(11(15)16-2)5-8(9)13-10(14)6-12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYAGFZYJGYUKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)N=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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